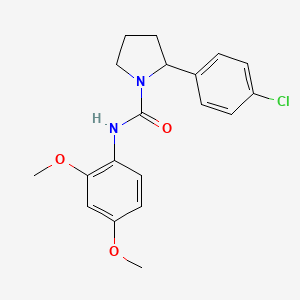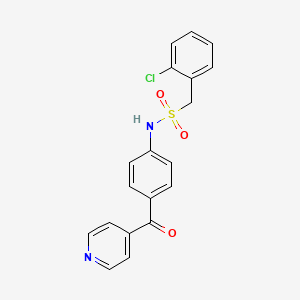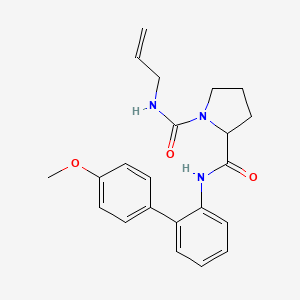
1-(2-furylmethyl)-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furylmethyl group, a triazolyl group, and a pyrrolidinecarboxamide group . These groups are common in many biologically active compounds and could potentially confer various properties to the molecule.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and carbonyl compounds . For instance, furylmethyl groups can be introduced through reactions with furfurylamine .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the triazolyl group might participate in reactions with electrophiles, while the amide group in the pyrrolidinecarboxamide portion could be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the amide group could enhance its solubility in polar solvents .Scientific Research Applications
Antidiabetic Applications
Pyrrolidine carboxamide derivatives have been studied for their potential to reduce blood glucose levels, which could be beneficial in the treatment of disorders such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antitumor and Anticancer Properties
Research has indicated that pyrrolidine derivatives can exhibit antitumor activities. For example, nickel (II), palladium (II), and copper (II) complexes of pyrrolidine thiosemicarbazone hybrids have shown in vitro anticancer potential against various cancer cell lines .
Antimicrobial and Antifungal Effects
Pyrrolidine carboxamide derivatives have been associated with antibacterial and antifungal properties. This makes them candidates for developing new antimicrobial agents to combat resistant strains .
Anti-inflammatory and Anti-allergic Uses
These compounds have also been explored for their anti-inflammatory and anti-allergic effects, which could lead to new treatments for related conditions .
Antiviral and Anti-Herpes Activities
The antiviral properties of pyrrolidine derivatives, including activity against herpes viruses, make them a focus of research for new antiviral drugs .
Calcium Channel Blocking Activity
Some pyrrolidine carboxamide derivatives have shown calcium channel blocking activity, which has implications for cardiovascular drug development .
Organocatalysis in Asymmetric Synthesis
Pyrrolidine-based sugar amide derivatives have been used as organocatalysts for asymmetric synthesis reactions, such as the Michael addition of ketones to nitroolefins .
Interaction with Biological Targets
Indole carboxamide derivatives of pyrrolidine have been investigated for their interactions with various biological targets like HLGP and HIV-1 renin enzyme .
Mechanism of Action
properties
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c18-10-4-8(11(19)15-12-13-7-14-16-12)5-17(10)6-9-2-1-3-20-9/h1-3,7-8H,4-6H2,(H2,13,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBOLASQZSBMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6075239.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)
![4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine](/img/structure/B6075249.png)

![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![2-[(4-bromophenyl)amino]-N'-(1H-indol-3-ylmethylene)butanohydrazide](/img/structure/B6075271.png)
![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)
![3-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B6075283.png)


![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![2-[(4-fluorophenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075304.png)

![1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)